2-(3-Fluorophenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-Fluorophenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, which is further substituted with a carboxylic acid group. The fluorine atoms enhance the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as thionyl chloride or oxalyl chloride are used for converting the carboxylic acid group to acid chlorides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for these reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, acid chlorides, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Fluorophenyl)-5-fluorobenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylacetic acid
- 4-Fluorobenzoic acid
- 2-Fluorobenzoic acid
Uniqueness
Compared to similar compounds, 2-(3-Fluorophenyl)-5-fluorobenzoic acid is unique due to the presence of two fluorine atoms on the benzene ring, which significantly enhances its chemical stability and reactivity. This dual fluorination also imparts unique electronic properties, making it a valuable intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)11-5-4-10(15)7-12(11)13(16)17/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHPQYMSZPIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673349 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183184-33-9 |
Source
|
Record name | 3',4-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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